Methyl 8-hydroxy-1,6-naphthyridine-7-carboxylate
Overview
Description
“Methyl 8-hydroxy-1,6-naphthyridine-7-carboxylate” is a chemical compound. It is a derivative of 1,6-naphthyridine .
Synthesis Analysis
The synthesis of 1,6-naphthyridines, including this compound, has been a subject of interest in the field of synthetic chemistry . For instance, the reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with 1 eq. of various arylboronic acids produced monoarylated-1,6-naphthyridines, whereas 2 eq. of arylboronic acids resulted in diarylated-1,6-naphthyridines in excellent yields .Scientific Research Applications
Spectroscopic and Theoretical Studies
Methyl 8-hydroxy-1,6-naphthyridine-7-carboxylate and its derivatives have been extensively studied for their solvatochromic properties in different solvents. This research is significant in understanding the interactions of these compounds with solvents of varying polarity and hydrogen bond capacity. Santo et al. (2003) conducted a comprehensive study on this aspect, providing insights into the relative stabilities of isomers and intramolecular hydrogen-bonded structures in such compounds (Santo et al., 2003).
Synthesis from Acyclic Precursors
The synthesis of this compound from acyclic precursors has been a subject of research, highlighting the compound's potential in various chemical syntheses. Blanco et al. (1999) reported on the methods of synthesizing various derivatives of this compound, demonstrating its versatility in chemical synthesis (Blanco et al., 1999).
Potential in Cancer Therapeutics
A notable application of this compound is in cancer therapeutics. Research has explored its potential as a scaffold for developing cytotoxic agents for cancer treatment. Zeng et al. (2012) focused on designing novel analogues of this compound to improve upon its limitations as antiviral agents and to repurpose them as cytotoxic agents in cancer therapeutics (Zeng et al., 2012).
Suzuki–Miyaura Reactions
This compound also plays a role in Suzuki–Miyaura reactions, which are crucial in organic chemistry for creating carbon-carbon bonds. Kumar and Khan (2017) studied its use in chemo-selective Suzuki–Miyaura reactions, leading to the synthesis of highly substituted naphthyridines (Kumar & Khan, 2017).
Spectroscopic Properties
Research has also been conducted on the synthesis and spectroscopic properties of novel polyfunctionally substituted naphthyridines, including derivatives of this compound. Perillo et al. (2009) provided valuable data on the spectroscopic characteristics of these compounds, which is essential for their application in various scientific fields (Perillo et al., 2009).
Mechanism of Action
Target of Action
Methyl 8-hydroxy-1,6-naphthyridine-7-carboxylate is a type of 1,6-naphthyridine, which has been found to have a wide range of pharmacological activities .
Mode of Action
It’s known that 1,6-naphthyridines interact with their targets to exert their effects . For instance, some 1,6-naphthyridines have been found to inhibit the strand transfer of the integration process catalyzed by HIV-1 integrase .
Biochemical Pathways
Given the broad range of activities of 1,6-naphthyridines, it can be inferred that multiple pathways might be affected .
Pharmacokinetics
One study found that a similar 1,6-naphthyridine compound showed good pharmacokinetic profile when dosed orally to rats .
Result of Action
Similar 1,6-naphthyridine compounds have been found to inhibit the spread of hiv-1 infection in cell culture .
Biochemical Analysis
Biochemical Properties
Methyl 8-hydroxy-1,6-naphthyridine-7-carboxylate plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. One of the notable interactions is with the human cytomegalovirus pUL89 endonuclease, where it acts as an inhibitor . This interaction is crucial for its antiviral activity, as it prevents the replication of the virus by inhibiting the endonuclease activity required for viral genome packaging and cleavage. Additionally, this compound has been shown to interact with various arylboronic acids, leading to the formation of monoarylated and diarylated derivatives . These interactions highlight the compound’s versatility in forming stable complexes with different biomolecules.
Cellular Effects
This compound exhibits various effects on different cell types and cellular processes. In cancer cells, it has demonstrated anticancer activity by inducing apoptosis and inhibiting cell proliferation . This compound influences cell signaling pathways, such as the activation of caspases, which are essential for the execution of apoptosis. Furthermore, this compound affects gene expression by modulating the transcription of genes involved in cell cycle regulation and apoptosis . Its impact on cellular metabolism includes the inhibition of key metabolic enzymes, leading to reduced energy production and cell viability.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to the active site of the human cytomegalovirus pUL89 endonuclease, inhibiting its enzymatic activity . This binding is facilitated by the metal-chelating properties of the compound, which allows it to coordinate with the metal ions required for the endonuclease function. Additionally, this compound can inhibit or activate other enzymes by binding to their active sites or allosteric sites, leading to changes in their catalytic activities . These interactions result in alterations in gene expression, enzyme activity, and cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, maintaining its activity over extended periods . It may undergo degradation under extreme conditions, such as high temperatures or acidic environments. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of viral replication and continued induction of apoptosis in cancer cells . These findings suggest that the compound’s stability and long-term activity make it a promising candidate for therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound exhibits significant antiviral and anticancer activities without causing severe toxicity . At high doses, it may induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating that optimal therapeutic doses need to be carefully determined to maximize benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These reactions are catalyzed by enzymes such as cytochrome P450s and transferases, leading to the formation of metabolites that are more water-soluble and easily excreted from the body. The metabolic flux of this compound can influence the levels of other metabolites, potentially affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, facilitating its uptake into target cells . Once inside the cells, this compound may bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues is also determined by its affinity for different cell types and its ability to penetrate biological barriers.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression. Alternatively, it may accumulate in the mitochondria, affecting mitochondrial function and cellular energy production. The subcellular localization of this compound is crucial for its biological activity and therapeutic potential.
Properties
IUPAC Name |
methyl 8-hydroxy-1,6-naphthyridine-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-15-10(14)8-9(13)7-6(5-12-8)3-2-4-11-7/h2-5,13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDCSXBRXJCGXNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C2C=CC=NC2=C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20625072 | |
Record name | Methyl 8-hydroxy-1,6-naphthyridine-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20625072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
410542-68-6 | |
Record name | Methyl 8-hydroxy-1,6-naphthyridine-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20625072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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